Ipragliflozin is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily investigated for its role in managing type 2 diabetes mellitus (T2DM). [] It belongs to a class of drugs known as gliflozins. Ipragliflozin works by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a subsequent decrease in blood glucose levels. [] This mechanism of action is independent of insulin secretion or sensitivity, distinguishing it from other classes of antidiabetic agents. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: